

Application Notes and Protocols: In Vivo Delivery of CeMMEC1

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CeMMEC1 is a novel small molecule inhibitor targeting the SirT1/SirT2 signaling pathway, which plays a crucial role in cellular metabolism, stress response, and tumorigenesis.[1] In vivo studies are essential to evaluate the therapeutic potential and pharmacokinetic profile of **CeMMEC1**. This document provides detailed application notes and protocols for the effective in vivo delivery of **CeMMEC1** in preclinical animal models.

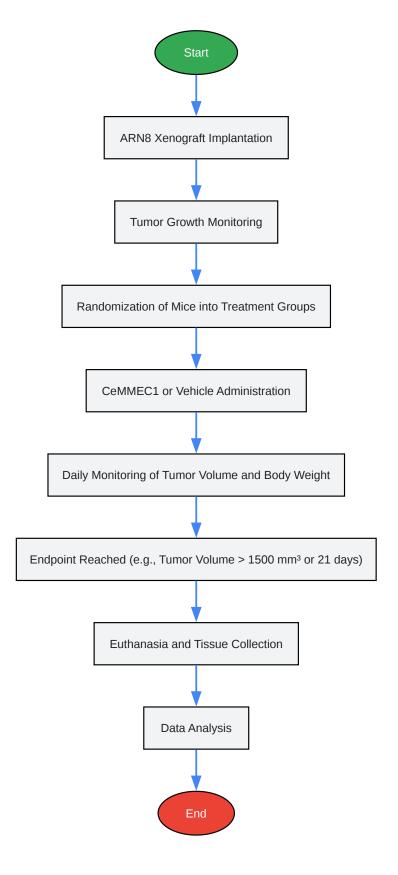
Signaling Pathway of CeMMEC1 Action

CeMMEC1 exerts its biological effects by inhibiting the deacetylase activity of Sirtuin 1 (SirT1) and Sirtuin 2 (SirT2).[1] This inhibition leads to the hyperacetylation of various downstream targets, including the tumor suppressor protein p53.[1] Acetylation of p53 at key lysine residues enhances its stability and transcriptional activity, leading to the upregulation of target genes such as p21, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1]









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References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator -PMC [pmc.ncbi.nlm.nih.gov]
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